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molecular formula C13H18N4S B8504164 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No. B8504164
M. Wt: 262.38 g/mol
InChI Key: VHMAMIHFROOYEO-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a stirred solution of 4-(1-ethylcyclopentylamino)-2-(methylthio)-pyrimidine-5-carbonitrile (830 mg, 3.2 mmol) in DMSO (10 mL) was added aqueous hydrogen peroxide (1.8 g, 30%, 16 mmol), and aqueous sodium hydroxide solution (2.7 mL, 6 mol/L, 16 mmol) at 0° C. The mixture was stirred at 50° C. for 15 min and diluted with water. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% methanol in DCM) to afford the desired product as a white solid (800 mg, 2.9 mmol, 90% yield). MS (ESI) m/z=281.2 [M+1]
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([NH:8][C:9]2[C:14]([C:15]#[N:16])=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].[OH:19]O.[OH-].[Na+]>CS(C)=O.O>[CH2:1]([C:3]1([NH:8][C:9]2[C:14]([C:15]([NH2:16])=[O:19])=[CH:13][N:12]=[C:11]([S:17][CH3:18])[N:10]=2)[CH2:4][CH2:5][CH2:6][CH2:7]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C(C)C1(CCCC1)NC1=NC(=NC=C1C#N)SC
Name
Quantity
1.8 g
Type
reactant
Smiles
OO
Name
Quantity
2.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (5% methanol in DCM)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1(CCCC1)NC1=NC(=NC=C1C(=O)N)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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